6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Lipophilicity Drug-likeness Physicochemical properties

6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS 32330-97-5) is a heterocyclic compound belonging to the 1,2,4-triazin-3(2H)-one family, characterized by a phenylthio substituent at the 6-position and a thioxo group at the 5-position. This scaffold is a member of the broader class of 3-thioxo-1,2,4-triazin-5-ones, a privileged structure in medicinal chemistry known for diverse biological activities including antimicrobial, anticancer, and antiviral effects.

Molecular Formula C9H7N3OS2
Molecular Weight 237.3 g/mol
CAS No. 32330-97-5
Cat. No. B12921044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
CAS32330-97-5
Molecular FormulaC9H7N3OS2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NNC(=O)NC2=S
InChIInChI=1S/C9H7N3OS2/c13-9-10-7(14)8(11-12-9)15-6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)
InChIKeyRYPQVHLIYDCZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS 32330-97-5): Core Triazinethione Scaffold for Procurement


6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS 32330-97-5) is a heterocyclic compound belonging to the 1,2,4-triazin-3(2H)-one family, characterized by a phenylthio substituent at the 6-position and a thioxo group at the 5-position . This scaffold is a member of the broader class of 3-thioxo-1,2,4-triazin-5-ones, a privileged structure in medicinal chemistry known for diverse biological activities including antimicrobial, anticancer, and antiviral effects [1].

6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one: Why Close Analogs Cannot Be Interchanged


Substituting 6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one with a close analog such as the 5-oxo derivative (CAS 4956-11-0) or the 6-methyl analog (CAS 98213-64-0) fundamentally alters the molecule's physicochemical profile, which can drastically impact solubility, membrane permeability, and target binding kinetics. The 5-thioxo group creates a larger, more polarizable sulfur center compared to an oxo group, enhancing potential for sulfur-π interactions and metal chelation, while the 6-phenylthio group provides a specific lipophilic bulk that is not replicated by smaller alkyl substituents . These differences mean that even structurally similar triazinones cannot be assumed to behave identically in biological assays or synthetic applications, as detailed in the quantitative evidence below [1].

6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one: Quantitative Differentiation Against Analogs


Lipophilicity (LogP) Comparison: Balancing Lipophilic Efficiency vs. 5-Oxo and 6-Alkyl Analogs

The target compound exhibits a calculated logP of 1.98, representing a 3.2-fold increase in lipophilicity compared to its direct 5-oxo analog (logP 0.61) and a 14.6-fold increase versus the 6-methyl analog (logP 0.14). This positions the compound in a more favorable lipophilic space for membrane permeation compared to the overly hydrophilic 6-methyl analog, while avoiding the excessive lipophilicity of the 6-benzylthio analog (logP 2.12) .

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Acceptor Capacity: Enhanced Intermolecular Interaction Potential via 5-Thioxo Group

The target compound possesses 4 hydrogen bond acceptors, compared to only 3 for the 6-methyl analog and 2 for the parent unsubstituted scaffold . This is directly attributable to the presence of the 6-phenylthio group, which contributes an additional sulfur-based acceptor site. The 5-thioxo group (C=S) also presents a stronger polarizable acceptor than the C=O group in the 5-oxo analog, which can enhance binding affinity to protein targets through chalcogen bonding interactions [1].

Hydrogen bonding Molecular recognition Protein-ligand interactions

Scaffold Biological Potential: 3-Thioxo-1,2,4-triazin-5-one Core Exhibits Multi-Target Activity Profile

The 3-thioxo-1,2,4-triazin-5-one core, of which the target compound is a derivative, has been extensively reviewed and demonstrated to possess activity against a range of therapeutic targets, including antimicrobial, anticancer, anti-HIV, and enzymatic (cellobiase) effects [1]. In contrast, the 1,2,4-triazine-3,5-dione scaffold (as in the 5-oxo analog) is more commonly associated with agrochemical herbicide applications, as disclosed in patents such as WO 9959983 [2]. This indicates a divergence in biological application space based on the 5-thioxo vs 5-oxo substitution pattern.

Antimicrobial Anticancer Antiviral Privileged scaffold

Metal Chelation Potential: 5-Thioxo Group Enables Selective Metal Ion Coordination

The 5-thioxo group in 1,2,4-triazin-3-ones acts as a soft donor ligand, favoring coordination to late transition metals such as Cu(I), Ag(I), and Au(I). Research on the closely related 4-amino-6-methyl-3-thioxo-1,2,4-triazin-5-one (AMTTO) demonstrates that this scaffold readily forms stable complexes with silver(I) and copper(I), with crystallographically characterized structures [1][2]. The target compound, with its additional 6-phenylthio substituent, offers an extra sulfur donor site, potentially enabling dinuclear or polymeric metal-organic frameworks that are not accessible with the 5-oxo analog or the unsubstituted parent.

Metal complexes Ligand design Coordination chemistry

6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one: High-Value Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization for Antimicrobial or Anticancer Programs

The target compound's optimal logP of 1.98 and its 3-thioxo-1,2,4-triazin-5-one scaffold, which is associated with anticancer and antimicrobial activities [1], make it an ideal starting point for fragment-based drug discovery or hit expansion libraries. Its balanced lipophilicity suggests good cell permeability without excessive non-specific binding, while the dual sulfur donor system allows for strategic metal chelation in metalloenzyme inhibitor design [2].

Design of Selective Metal-Organic Frameworks (MOFs) and Coordination Polymers

The presence of two distinct sulfur donor atoms (thioxo and thioether) in a rigid heterocyclic framework enables the construction of novel MOFs with potential applications in gas storage, catalysis, or sensing. The Ag(I) and Cu(I) coordination chemistry established for the AMTTO scaffold [2] provides a validated synthetic pathway for developing new materials using this compound as a building block, where the 6-phenylthio group adds steric bulk to control pore size and network topology.

Synthetic Intermediate for 3-Thioxo-1,2,4-triazin-5-one Derived Probes and Bioconjugates

The 5-thioxo group is amenable to selective S-alkylation, as demonstrated by published methods for 3-thioxo-1,2,4-triazin-5-ones [3]. This allows for the installation of fluorescent tags, affinity handles, or bioorthogonal reactive groups while retaining the core scaffold's biological recognition elements. The 6-phenylthio group remains inert under these conditions, providing a stable, lipophilic anchor that can enhance target binding.

Agrochemical Pro-Drug or Metabolite Analog Research

While the 5-oxo analog class is directed toward herbicidal applications [1], the 5-thioxo scaffold's distinct electronic properties and increased lipophilicity may offer improved phloem mobility or altered metabolic stability in plant systems. For researchers investigating structure-activity relationships in crop protection, the target compound serves as a critical comparator to isolate the contribution of the thioxo group to whole-plant activity.

Quote Request

Request a Quote for 6-(Phenylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.